Cas no 2229112-44-9 (2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

2,2-Difluoro-1-(1H-indol-2-yl)ethan-1-ol is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoromethyl and hydroxyl groups enhances its reactivity, making it a valuable intermediate for synthesizing bioactive compounds. Its indole core structure is particularly significant due to its prevalence in natural products and drug molecules. The difluoro substitution can improve metabolic stability and binding affinity in target interactions. This compound is suitable for further functionalization, enabling the development of novel therapeutic agents or biochemical probes. High purity and well-defined structural characteristics ensure reproducibility in research applications.
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol structure
2229112-44-9 structure
商品名:2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
CAS番号:2229112-44-9
MF:C10H9F2NO
メガワット:197.181369543076
CID:6233588
PubChem ID:165708011

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
    • EN300-1969748
    • 2229112-44-9
    • インチ: 1S/C10H9F2NO/c11-10(12)9(14)8-5-6-3-1-2-4-7(6)13-8/h1-5,9-10,13-14H
    • InChIKey: ZVYXBDKBYAZGFN-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1=CC2C=CC=CC=2N1)O)F

計算された属性

  • せいみつぶんしりょう: 197.06522023g/mol
  • どういたいしつりょう: 197.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969748-0.25g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
0.25g
$1012.0 2023-09-16
Enamine
EN300-1969748-5.0g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
5g
$3189.0 2023-05-31
Enamine
EN300-1969748-5g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
5g
$3189.0 2023-09-16
Enamine
EN300-1969748-0.05g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
0.05g
$924.0 2023-09-16
Enamine
EN300-1969748-10.0g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
10g
$4729.0 2023-05-31
Enamine
EN300-1969748-0.1g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
0.1g
$968.0 2023-09-16
Enamine
EN300-1969748-1.0g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
1g
$1100.0 2023-05-31
Enamine
EN300-1969748-0.5g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
0.5g
$1056.0 2023-09-16
Enamine
EN300-1969748-2.5g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
2.5g
$2155.0 2023-09-16
Enamine
EN300-1969748-1g
2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol
2229112-44-9
1g
$1100.0 2023-09-16

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol 関連文献

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-olに関する追加情報

Introduction to 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol (CAS No. 2229112-44-9)

2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol, with the CAS number 2229112-44-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a difluoromethyl group and an indole moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol is composed of a central ethanone backbone with two fluorine atoms attached to the alpha carbon and an indole ring system attached to the carbonyl carbon. The presence of the difluoromethyl group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The indole ring, a common motif in many bioactive compounds, further enhances the compound's potential for diverse biological activities.

Recent studies have explored the pharmacological properties of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol. One notable area of research has been its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol effectively reduced the enzyme's activity in vitro, suggesting its potential as a lead compound for further drug development.

In addition to its enzymatic inhibition properties, 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol has also shown promise in modulating other biological processes. A 2023 study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's effects on cellular signaling pathways. The results indicated that it can selectively modulate certain signaling cascades, which could have implications for treating conditions such as inflammation and cancer. The researchers noted that the compound's ability to selectively target these pathways may reduce off-target effects and improve therapeutic outcomes.

The synthesis of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol has been optimized through various synthetic routes to improve yield and purity. One efficient method involves the reaction of 1H-indole with a difluoroketone derivative under mild conditions. This approach has been detailed in several synthetic chemistry publications and has facilitated the production of high-purity samples for further biological evaluation.

The safety profile of 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol is an important consideration for its potential use in therapeutic applications. Preliminary toxicology studies have shown that it exhibits low toxicity at relevant concentrations. However, further comprehensive safety assessments are necessary to fully understand its long-term effects and potential side effects.

In conclusion, 2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol (CAS No. 2229112-44-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science.

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